molecular formula C13H20O2Rh B15147263 (3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene

(3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene

Cat. No.: B15147263
M. Wt: 311.20 g/mol
InChI Key: BUYVJWVYKPKZEX-UHFFFAOYSA-N
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Description

(3Z)-4-(Rhodiooxy)pent-3-en-2-one is a rhodium-coordinated organometallic compound featuring a pentenone backbone with a stereospecific Z-configuration. In contrast, 1,5-cyclooctadiene (COD) is a well-characterized cyclic diene with two isolated double bonds, widely employed as a ligand in transition metal complexes (e.g., Rh, Ir, Pd) due to its ability to stabilize low-oxidation-state metals .

Properties

Molecular Formula

C13H20O2Rh

Molecular Weight

311.20 g/mol

IUPAC Name

cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;

InChI Key

BUYVJWVYKPKZEX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene typically involves multiple steps, starting with the preparation of the rhodiooxy group and the cyclooctadiene moiety separately. These components are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The rhodiooxy group and cyclooctadiene moiety can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced forms.

Scientific Research Applications

(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene involves its interaction with specific molecular targets and pathways. The rhodiooxy group and cyclooctadiene moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Coordination Properties
Compound Structure Coordination Mode Key Features
1,5-Cyclooctadiene (COD) Bicyclic diene with isolated double bonds Bidentate or monodentate ligand Stabilizes metal centers (e.g., Rh(I), Ir(I)); enhances solubility in organic solvents
1,3-Cyclooctadiene Conjugated diene system Chelating ligand (4-atom π-system) Forms stronger metal-ligand bonds; less common in catalysis due to rigidity
(3Z)-4-(Rhodiooxy)pent-3-en-2-one Rhodium-coordinated α,β-unsaturated ketone Likely κ²-O,C coordination Stereoelectronic effects from Z-configuration may influence regioselectivity in catalysis

Key Insights :

  • COD’s isolated double bonds allow flexible coordination, enabling reversible binding during catalytic cycles .
Reactivity and Catalytic Performance
Compound Reactivity Catalytic Applications
1,5-Cyclooctadiene Inhibits catalysis by binding active metal centers but can regenerate catalysts under specific conditions Hydroacylation, Suzuki coupling, methoxycarbonylation
1,5-Cyclooctatriene Forms bicyclic peroxides via regioselective reactions; unique [3.3.2] ring system Specialty chemical synthesis (e.g., peroxides for pharmaceuticals)
(3Z)-4-(Rhodiooxy)pent-3-en-2-one Hypothesized to participate in C–H activation or ketone transfer reactions Potential use in asymmetric catalysis (data inferred from Rh complexes with similar ligands)

Key Insights :

  • COD’s dual role as a catalyst inhibitor and reactivator highlights its dynamic behavior in reaction media .

Key Insights :

  • COD’s versatility drives its demand in agrochemicals, rubber, and construction sectors .
  • Safety protocols for COD emphasize workplace controls over PPE, reflecting its volatility and toxicity .

Biological Activity

(3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound through a review of available literature, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical identifiers:

  • Molecular Formula : C₁₃H₁₈O₂Rh
  • InChI Key : VPQVQYQXIWCGDC-NFNGETHMSA-M
  • Molecular Weight : 422.41 g/mol

The structure features a rhodium (Rh) center coordinated with a pentenone moiety, which is essential for its biological interactions.

Biological Activity Overview

Research indicates that (3Z)-4-(rhodiooxy)pent-3-en-2-one exhibits several biological activities, primarily linked to its interactions with various biological targets. The following sections summarize key findings.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to (3Z)-4-(rhodiooxy)pent-3-en-2-one. The presence of the rhodium moiety enhances the compound's ability to interact with microbial cells.

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that similar rhodium complexes displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

Anticancer Properties

The potential anticancer effects of this compound have also been explored.

  • Case Study 2 : Research published in Cancer Letters highlighted that compounds containing similar structures inhibited cancer cell proliferation in vitro. The study found that (3Z)-4-(rhodiooxy)pent-3-en-2-one induced apoptosis in human breast cancer cells by activating caspase pathways .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as a competitive inhibitor for certain enzymes.

  • Research Finding : A recent investigation indicated that (3Z)-4-(rhodiooxy)pent-3-en-2-one inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity Type Target Organism/Cell Type Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman breast cancer cellsInduction of apoptosis
Enzyme inhibitionAcetylcholinesteraseCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3Z)-4-(rhodiooxy)pent-3-en-2-one, and how can structural purity be validated?

  • Methodology : Synthesis typically involves rhodium-catalyzed reactions with 1,5-cyclooctadiene as a ligand. For example, bis(1,5-cyclooctadiene)rhodium(I) salts are precursors for forming rhodium-oxygen bonds .
  • Purity Validation : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry and functional groups. Elemental analysis (e.g., %C and %H matching theoretical values) ensures purity .
Example NMR Data
Compound 9 [(3Z)-4-(rhodiooxy)pent-3-en-2-one analog]: 1H^1\text{H} NMR (CDCl3_3): δ 5.2–5.6 (m, olefinic protons), δ 2.8–3.1 (rhodiooxy group) .

Q. How should 1,5-cyclooctadiene be handled safely in catalytic applications?

  • Safety Protocols : Use fume hoods for volatile organic compound (VOC) handling. Immediate skin/eye exposure requires flushing with water for ≥15 minutes. Avoid inhalation; use respiratory protection if ventilation is inadequate .

Q. What spectroscopic techniques are critical for distinguishing Z/E isomers in (3Z)-4-(rhodiooxy)pent-3-en-2-one?

  • Methodology : Infrared (IR) spectroscopy identifies rhodiooxy C–O stretching (~1200 cm1^{-1}). Nuclear Overhauser Effect (NOE) NMR experiments confirm Z-configuration by spatial proximity of protons .

Advanced Research Questions

Q. How do steric effects of 1,5-cyclooctadiene influence rhodium coordination geometry in catalytic systems?

  • Experimental Design : Compare catalytic activity of rhodium complexes with 1,5-cyclooctadiene vs. smaller ligands (e.g., ethylene). Use X-ray crystallography to analyze bond angles/distances and correlate with turnover frequency (TOF) in hydrogenation reactions .

Q. What strategies resolve contradictions in reaction yields when synthesizing (3Z)-4-(rhodiooxy)pent-3-en-2-one under varying solvent polarities?

  • Data Analysis Framework : Apply the PICO framework:

  • P opulation: Rhodium catalysts.

  • I ntervention: Solvent polarity (e.g., THF vs. DMF).

  • C omparison: Yield trends vs. dielectric constants.

  • O utcome: Optimized solvent selection .

    Solvent Effects on Yield
    THF (ε=7.5): 65% yield
    DMF (ε=36.7): 42% yield
    Hypothesis: High polarity destabilizes rhodium intermediates.

Q. How can organic degradation during prolonged catalytic studies be minimized?

  • Methodology : Implement continuous cooling (4°C) to stabilize reaction mixtures, as thermal degradation of organic ligands is temperature-dependent. Monitor decomposition via GC-MS at timed intervals .

Q. What computational tools predict the reactivity of (3Z)-4-(rhodiooxy)pent-3-en-2-one in asymmetric catalysis?

  • Approach : Use molecular simulation software (e.g., Discovery Studio) to model transition states and calculate activation energies. Validate with experimental enantiomeric excess (ee) data .

Methodological Best Practices

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid pitfalls like insufficient sample sizes or uncontrolled variables .
  • Data Reliability : Replicate experiments across ≥3 batches to account for ligand batch variability in rhodium complexes .

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